MPT0B206
Description
MPT0B206 is a novel tubulin polymerization inhibitor with demonstrated efficacy in targeting both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. It operates by downregulating Bcr-Abl expression, a key oncogenic driver in CML, and inducing apoptosis through mitochondrial-dependent pathways . Notably, its mechanism diverges from traditional tyrosine kinase inhibitors (TKIs) like imatinib, as it circumvents resistance mechanisms linked to Bcr-Abl mutations. Preclinical studies highlight its potency, with significant reduction in cell viability observed at nanomolar concentrations in CML models .
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.37 |
IUPAC Name |
N-[1-(4-Methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-formamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-13-5-7-14(8-6-13)23(20,21)18-10-9-12-3-2-4-15(16(12)18)17-11-19/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
VAMQNUFVZLXASV-UHFFFAOYSA-N |
SMILES |
O=CNC1=CC=CC2=C1N(S(=O)(C3=CC=C(OC)C=C3)=O)CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPT0B206 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MPT0B206 is functionally compared to two classes of compounds: (1) Bcr-Abl inhibitors (e.g., imatinib) and (2) tubulin-targeting agents (e.g., paclitaxel). Key comparative parameters include molecular properties, mechanisms, and resistance profiles.
Table 1: Comparative Analysis of this compound and Bcr-Abl Inhibitors
Table 2: Comparative Analysis of this compound and Tubulin Inhibitors
| Parameter | This compound | Paclitaxel |
|---|---|---|
| Target | Tubulin depolymerization | Tubulin stabilization |
| Selectivity | High (CML-specific Bcr-Abl effect) | Broad (affects all dividing cells) |
| Resistance | Low (novel mechanism) | High (P-glycoprotein efflux) |
| Solubility | Moderate (enhanced bioavailability) | Poor (requires solvents) |
Key Findings:
Mechanistic Superiority : Unlike imatinib, this compound retains efficacy in resistant CML models by targeting tubulin dynamics rather than mutated kinases .
Reduced Toxicity: Compared to paclitaxel, this compound exhibits higher selectivity for leukemic cells, minimizing off-target effects on normal tissues .
Structural Advantages : While molecular weight data is unspecified in available evidence, its design likely optimizes blood-brain barrier penetration, a limitation of many TKIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
